1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICFJZCPFIGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496995 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67058-74-6 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach via Cyclization and Functional Group Transformation
A patented method describes a multi-step synthesis route starting from haloacetonitrile derivatives and involves:
- Step 1: Alkylation of a precursor compound with haloacetonitrile in the presence of a base at room temperature to form an alkylated intermediate.
- Step 2: Catalytic hydrogenation using Raney nickel at 16–60 °C to reduce the cyano group, induce cyclization, and perform reductive amination, yielding a pyrrolo[2,3-c]pyridine intermediate.
- Step 3: Acylation of the intermediate with an acylating agent in the presence of a base to introduce the carboxylic acid precursor.
- Step 4: Further catalytic hydrogenation under mild pressure (1–3 atm) and room temperature to finalize the pyrrolo[2,3-c]pyridine derivative.
This route emphasizes efficient conversion of the cyano group to the pyrrolidine ring and subsequent functional group transformations to achieve the target compound.
Synthesis via Ester Intermediates and Hydrolysis
A research article outlines a method involving:
- Preparation of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates by hydrogenation of precursor compounds over 10% palladium on charcoal in ethanol.
- Subsequent hydrolysis of the ester to the corresponding carboxylic acid using sodium hydroxide in ethanol under reflux conditions, followed by acidification to precipitate the acid.
Although this method focuses on the 2-carboxylic acid isomer, the general strategy of ester formation followed by hydrolysis is applicable to the 3-carboxylic acid analogs with suitable positional precursors.
Detailed Reaction Conditions and Yields
Key Research Findings and Observations
- The Raney nickel-catalyzed hydrogenation step is crucial for efficient cyano group reduction and ring closure, enabling a one-step conversion to the pyrrolo ring system.
- Ester intermediates provide a convenient handle for purification and subsequent hydrolysis to the acid, with yields up to 95% reported.
- Bromination followed by carboxylation is an effective method to introduce substituents and the acid group, although detailed industrial procedures remain less documented.
- The purity of the final compound is typically above 97%, and the product is stable when stored sealed at 2–8 °C.
- Analytical data such as melting points, IR, and NMR spectra confirm the structure and purity of synthesized compounds.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Alkylation + Raney Ni hydrogenation + Acylation | Multi-step, one-pot cyano reduction and cyclization | Efficient ring formation, versatile | Requires careful control of conditions |
| Ester formation + Hydrolysis | Hydrogenation of esters + base hydrolysis | High yield, straightforward purification | Limited to suitable precursors |
| Bromination + Carboxylation | Halogenation followed by CO2 carboxylation | Allows substitution pattern variation | Less industrial data available |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific positions depending on reaction conditions. A study demonstrated that treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the pyrrole ring's α-carbon, forming a ketone derivative.
| Oxidation Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid-1-one | 72% | |
| CrO₃ | Acetic acid, reflux | Decarboxylated pyrrolo-pyridone derivative | 58% |
Substitution Reactions
The carboxylic acid group and halogen substituents (if present) participate in nucleophilic substitutions:
Carboxylic Acid Derivatives
Halogen Substitutions
In halogenated derivatives (e.g., 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid):
Decarboxylation
Thermal decarboxylation occurs under acidic conditions (HCl, 120°C), removing CO₂ to yield 1H-pyrrolo[2,3-c]pyridine:
-
Key Data :
-
Temperature: 120°C
-
Catalyst: Concentrated HCl
-
Conversion Rate: 92%
-
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. Reacting with hydrazine hydrate forms tricyclic pyrazolo-pyrrolo-pyridine derivatives :
| Reagent | Product | Application |
|---|---|---|
| Hydrazine hydrate | Pyrazolo[4,3-c]pyrrolo[2,3-b]pyridine | Kinase inhibitor scaffolds |
Biological Activity-Driven Modifications
Derivatives synthesized via Suzuki coupling show enhanced FGFR inhibition :
textExample: 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid - FGFR1 IC₅₀: 7 nM - Antiproliferative activity: 4T1 breast cancer cells (IC₅₀ = 12.5 μM)[7]
Comparative Reactivity Analysis
A comparison with analogous compounds reveals distinct reactivity patterns:
| Compound | Carboxylic Acid Reactivity | Halogen Substitution Rate |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | Slower esterification | Higher aryl substitution |
| 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | Faster amidation | Lower halogen reactivity |
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid has been investigated for its potential therapeutic effects in various disease models. Below are some key areas of application:
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain derivatives show moderate cytotoxicity against ovarian cancer cells while sparing non-cancerous cells, indicating a selective action that could be harnessed for cancer therapy .
Case Study:
A derivative was tested for its ability to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis enzyme), showing promising results in vitro and in vivo for tumor growth inhibition in mouse models .
Antidiabetic Effects
Pyrrolo[2,3-c]pyridine derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Compounds were able to stimulate glucose uptake in muscle and fat cells without affecting insulin concentration, showcasing their potential as antidiabetic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against mycobacterial infections. Certain derivatives demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Table of Biological Activities
Synthetic Applications
In addition to its biological applications, this compound serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions such as coupling reactions and cyclizations.
Synthesis of Novel Compounds
The compound's carboxylic acid functionality allows it to participate in esterification and amidation reactions, leading to the synthesis of novel derivatives with enhanced biological activities .
Mechanism of Action
The biological activity of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound forms hydrogen bonds with key amino acids in the target proteins, stabilizing the protein-ligand complex and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Ring Fusion Variants
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3)
- Structural Difference : The pyrrolo-pyridine ring fusion occurs at positions [2,3-b] instead of [2,3-c], altering electronic distribution and hydrogen-bonding capabilities.
- Molecular Weight : 162.15 g/mol (identical to the target compound) .
- Reactivity : Demonstrates higher esterification efficiency in Steglich reactions compared to the [2,3-c] isomer due to steric and electronic effects .
- Applications : Used in synthesizing fluorescent probes for BRAF kinase studies .
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
Substituted Derivatives
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 118791-14-3)
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 196.59 g/mol .
- Impact of Substitution : Chlorine at position 5 enhances lipophilicity and may improve binding affinity in kinase inhibitors.
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1394175-20-2)
Complex Fused Systems
Pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylic acid
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Position 2-carboxylic acid derivatives (e.g., 10a) achieve higher yields (95%) than position 3 analogs under similar conditions .
- Reactivity Trends : The [2,3-b] isomer exhibits superior esterification kinetics compared to the [2,3-c] variant, attributed to reduced steric hindrance .
- Safety Profile : All analogs share similar hazard classifications (H302, H315), necessitating stringent handling protocols .
Biological Activity
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, backed by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 162.14 g/mol. The compound features a fused pyrrole and pyridine ring system with a carboxylic acid group at the 3-position. It typically appears as a white to light yellow solid with a melting point around 170 °C.
The primary mechanism through which this compound exerts its biological effects is by targeting Fibroblast Growth Factor Receptors (FGFRs) . The compound inhibits FGFR activity, which is crucial in various signaling pathways including:
- RAS–MEK–ERK pathway
- Phospholipase C gamma (PLCγ) pathway
- PI3K–Akt signaling pathway
These pathways are integral to cell proliferation, survival, and metabolism .
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. For instance, it has been shown to induce apoptosis in breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .
Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. Studies have indicated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Antidiabetic Effects
In addition to its antitumor and antimicrobial activities, this compound has been associated with antidiabetic effects. It appears to enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells, which may be beneficial for managing diabetes .
Case Studies
- Antitumor Efficacy : A study reported that derivatives of this compound showed significant cytotoxic effects against ovarian cancer cell lines with IC50 values indicating potent activity. The research highlighted the importance of structural modifications in enhancing efficacy .
- Antimicrobial Activity : Various derivatives were tested against multiple bacterial strains, showing promising results in inhibiting bacterial growth without significant cytotoxicity towards human cells. This suggests potential for development as a therapeutic agent in infectious diseases.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of substituted pyridine precursors or functionalization of pyrrolopyridine cores. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce substituents, as seen in analogous pyrrolopyridine derivatives . Reaction temperature (e.g., 105°C for coupling reactions) and catalyst systems (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield. Nitration or halogenation steps may precede carboxylation, requiring controlled pH and anhydrous conditions to avoid side reactions .
- Quality Control : Purity is assessed via HPLC (≥97% as per specifications) and NMR to confirm structural integrity .
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify characteristic peaks, such as the carboxylic proton at δ ~12.25 ppm and aromatic protons in the pyrrolopyridine ring (δ 7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (m/z 162.15 for [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures ≥97% purity, as per commercial standards .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data for pyrrolopyridine derivatives?
- Case Study : Discrepancies in NMR shifts (e.g., δ 11.6 ppm vs. 12.43 ppm for carboxylic protons) may arise from solvent effects, tautomerism, or impurities. Researchers should:
- Compare data across solvents (e.g., DMSO-d₆ vs. CD₃OD) .
- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Cross-validate with X-ray crystallography for absolute configuration, though this is rare due to crystallization challenges .
Q. How is this compound utilized as a building block in drug discovery, particularly for antiviral agents?
- Application Example : The compound’s carboxyl group enables amide bond formation with pharmacophores. In BMS-626529 (HIV attachment inhibitor), the pyrrolopyridine core is functionalized with a triazole group and methoxy substituents via stepwise coupling and cyclization .
- Methodological Insight : Optimize coupling reagents (e.g., HATU/DIPEA) for sterically hindered intermediates. Monitor reaction progress via LCMS to detect byproducts early .
Q. What computational or experimental approaches are used to study structure-activity relationships (SAR) of pyrrolopyridine carboxylates?
- SAR Workflow :
- Synthesis : Introduce substituents (e.g., CF₃, F) at positions 4, 6, or 7 to modulate electronic properties .
- In Silico Modeling : DFT calculations predict electron density distributions affecting binding affinity (e.g., to viral proteases) .
- Biological Assays : Test derivatives for target inhibition (e.g., IC₅₀ measurements) and correlate with substituent electronegativity/logP .
Q. How do researchers address low solubility of this compound in aqueous buffers during biological testing?
- Strategies :
- Salt formation (e.g., sodium or hydrochloride salts) to enhance polarity .
- Co-solvents (e.g., DMSO ≤10%) or micellar encapsulation .
- Prodrug derivatization (e.g., esterification) followed by enzymatic hydrolysis in vivo .
Data-Driven Challenges
Q. How can conflicting bioactivity data between similar pyrrolopyridine derivatives be reconciled?
- Root Cause Analysis : Variations in assay conditions (e.g., cell lines, incubation time) or impurities (e.g., residual Pd from coupling reactions) may skew results.
- Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
